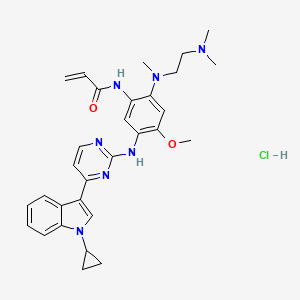![molecular formula C21H23N3O3 B2543810 4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891144-52-8](/img/structure/B2543810.png)
4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and potential biological activities. For instance, benzamide derivatives are mentioned as having potential biological applications, including inhibitory effects on various enzymes . Another paper discusses a compound with a 4-butoxy-benzamide moiety, which has shown potential antitumor effects and excellent bioactivities . These findings suggest that the compound may also possess significant biological properties worthy of investigation.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves multiple steps, starting from commercially available raw materials. Key steps in the synthesis include ring-closing reactions, reduction reactions, and acylation reactions . The overall yields of such processes can be over 30%, indicating a relatively efficient synthetic pathway. The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds involves sequential reactions starting from phenyl acetic acid, followed by cyclization and substitution reactions . These methods could potentially be adapted for the synthesis of "4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically confirmed using spectral techniques such as NMR and mass spectrometry . These techniques ensure that the synthesized compounds match the expected structures. The presence of a 1,3,4-oxadiazole ring in the compound suggests a degree of aromaticity and potential for interactions with biological targets due to the heterocyclic nature of the oxadiazole .
Chemical Reactions Analysis
Benzamide derivatives are known to participate in various chemical reactions, including interactions with enzymes. The compounds reported in the papers have been tested against enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, showing inhibitory potential . This suggests that "4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" may also interact with similar biological targets, potentially leading to biological effects.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide" are not directly reported, related compounds exhibit properties that can be inferred. Benzamide derivatives are often solid at room temperature and may have varying solubilities depending on the substituents present on the benzamide ring . The presence of a butoxy group could influence the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems . The 1,3,4-oxadiazole ring could contribute to the compound's stability and reactivity, as well as its ability to form hydrogen bonds and other non-covalent interactions .
Applications De Recherche Scientifique
Given the absence of direct references to this compound, it's valuable to consider the broader context in which similar compounds are studied:
Pharmacological Research : Compounds with intricate molecular structures are often explored for their potential as therapeutic agents. For example, amiodarone, a compound with a complex structure including a benzofuran moiety, is studied for its effects on thyroid hormone metabolism and its application in treating arrhythmias (Kaplan & Cappaert, 1984).
Material Science Applications : Chemical compounds can also play a pivotal role in the development of new materials or in enhancing the properties of existing ones. For instance, benzophenones are utilized as UV filters and photoinitiators, contributing to the stability and durability of materials (Caruana, McPherson, & Cooper, 2011).
Environmental Impact Studies : The study of chemical compounds extends to their environmental presence and impact, such as the examination of polybrominated diphenyl ethers (PBDEs) in human and environmental samples, reflecting concerns over bioaccumulation and toxicological effects (Schecter et al., 2003).
Toxicology and Safety Assessments : Understanding the metabolic pathways and potential toxicological impact of chemical compounds is crucial in assessing their safety for human use or environmental release. Research into the metabolism and pharmacokinetics of novel compounds can inform safety guidelines and regulatory standards (Martin et al., 1997).
For detailed insights into these areas and the methodologies involved in such research, referring to the specific studies can provide a deeper understanding:
- For pharmacological applications and thyroid effects of amiodarone: Kaplan & Cappaert, 1984.
- For material science and the use of benzophenones: Caruana, McPherson, & Cooper, 2011.
- For environmental impact and the study of PBDEs: Schecter et al., 2003.
- For toxicology and metabolism studies: Martin et al., 1997.
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.
Propriétés
IUPAC Name |
4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-12-26-17-9-7-16(8-10-17)19(25)22-21-24-23-20(27-21)18-11-6-14(2)13-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDCFQSQPOJDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)


![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)






![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)


![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)